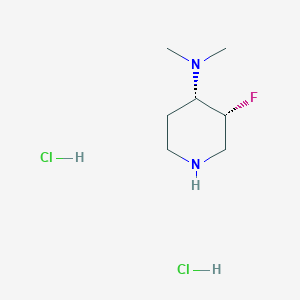
2-Adamantan-malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantan-malonic acid is a unique organic compound characterized by its adamantane core structure The adamantane moiety is a polycyclic cage molecule with high symmetry and remarkable stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantan-malonic acid typically involves the reaction of adamantan-2-one with ethyl diazoacetate, followed by cleavage with alkaline hydrogen peroxide . This method leverages the reactivity of the adamantane core to introduce the malonic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Adamantan-malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the adamantane core or the malonic acid moiety.
Substitution: The malonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Adamantan-malonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the design of drug delivery systems and surface recognition studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: The compound is utilized in the production of high-energy fuels, lubricants, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Adamantan-malonic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the malonic acid moiety participates in various biochemical reactions. These interactions can influence cellular processes and pathways, making the compound valuable in drug design and development .
Comparison with Similar Compounds
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- 2-Adamantan-1-yl-acetic acid
Comparison: 2-Adamantan-malonic acid is unique due to the presence of both the adamantane core and the malonic acid functionality. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-adamantyl)propanedioic acid |
InChI |
InChI=1S/C13H18O4/c14-12(15)11(13(16)17)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,14,15)(H,16,17) |
InChI Key |
XUQWGDVQKRXMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


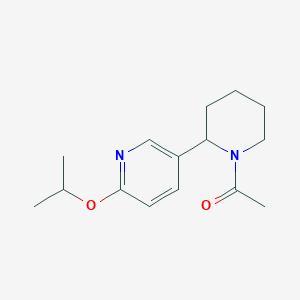

![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
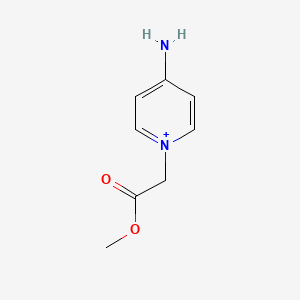
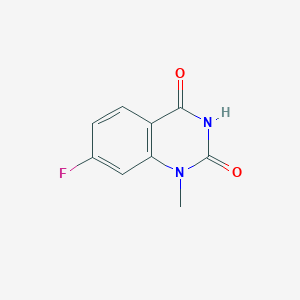
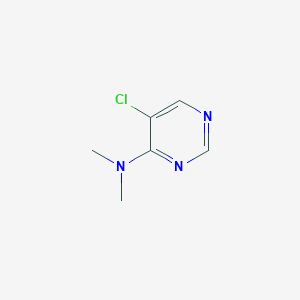

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)




